

# 2,2',4-Trihydroxy-5'-methylchalcone CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 2,2',4-Trihydroxy-5'-methylchalcone

Cat. No.: B1239176

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## An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **2,2',4-Trihydroxy-5'-methylchalcone**, a flavonoid compound of interest to researchers in drug discovery and development.

## Chemical Identity and Properties

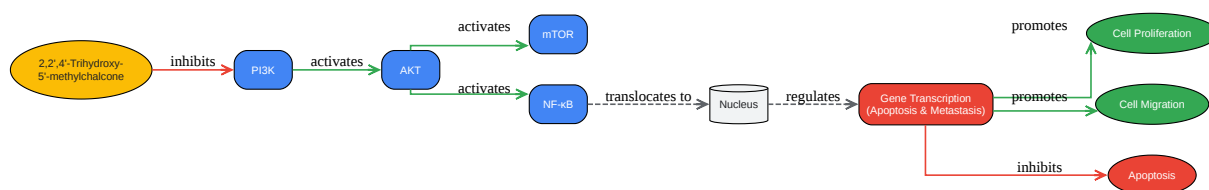
**2,2',4-Trihydroxy-5'-methylchalcone** is a member of the chalcone family, which are precursors to flavonoids and isoflavonoids in plants.<sup>[1][2]</sup> These compounds are characterized by two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system.<sup>[1][2]</sup> The specific chemical identifiers and properties for **2,2',4-Trihydroxy-5'-methylchalcone** are summarized in the table below. It is important to distinguish this compound from its isomer, 2,2',4'-Trihydroxychalcone, which has a registered CAS Number of 26962-50-5.<sup>[3]</sup>

Identifier	Value	Source
IUPAC Name	3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one	PubChem[4]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>4</sub>	PubChem[4]
Molecular Weight	270.28 g/mol	PubChem[4]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O</chem>	PubChem[4]
InChI Key	DALTUEQXZSBGHN-UHFFFAOYSA-N	PubChem[4]
CAS Number	Not available	

## Biological Activity and Signaling Pathways

Research has demonstrated that 2,2',4'-trihydroxychalcone, an isomer of the subject compound, exhibits significant anti-cancer properties. Specifically, it has been shown to inhibit the proliferation, metastasis, and induce apoptosis in A549 human lung cancer cells.[5] The underlying mechanism for these effects is attributed to the suppression of the PI3K/AKT/NF-κB signaling pathway.[5]

The compound was found to decrease the expression of phosphorylated (p)-PI3K, p-AKT, and p-mTOR.[5] Furthermore, it reduced the levels of vascular endothelial growth factor (VEGF), E-selectin, and N-cadherin, which are crucial for angiogenesis and metastasis.[5] A corresponding decrease in the pro-angiogenic factor VEGF in the cell culture media was also observed.[5] By inhibiting the nuclear translocation of NF-κB, the compound effectively downregulates the transcription of genes involved in tumor apoptosis and metastasis.[5] In the context of apoptosis, it was observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax, cleaved PARP, and caspase-3.[5]



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Caption: PI3K/AKT/NF-κB signaling pathway inhibition.

## Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activity of 2,2',4'-trihydroxychalcone on A549 cells.[5]

### Cell Proliferation Assay (CCK-8)

- A549 cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells per well and incubated for 24 hours.
- The cells were then treated with various concentrations of the chalcone compound for 24, 48, and 72 hours.
- Following treatment, 10  $\mu$ l of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated for an additional 2 hours.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

### Cell Migration and Invasion Assays

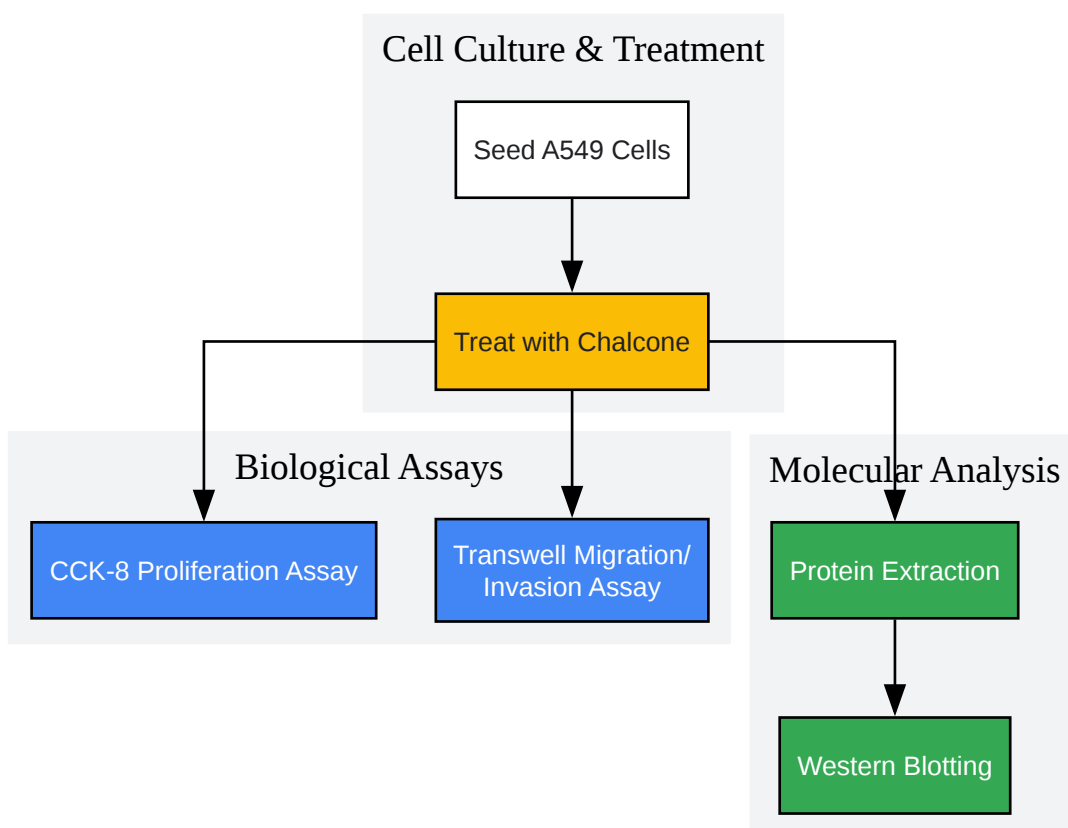
- For the migration assay,  $2 \times 10^5$  A549 cells in serum-free medium were placed in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing 10%

fetal bovine serum.

- For the invasion assay, the Transwell inserts were pre-coated with Matrigel.
- The cells were treated with non-toxic concentrations of the chalcone compound.
- After 24 hours of incubation, non-migrated or non-invaded cells on the upper surface of the membrane were removed.
- The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

## Western Blot Analysis

- A549 cells were treated with the chalcone compound at various concentrations for 24 hours.
- Total protein was extracted from the cells using RIPA lysis buffer.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes.
- The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, NF- $\kappa$ B, Bcl-2, Bax, etc.) overnight at 4°C.
- After washing, the membranes were incubated with the appropriate secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: General experimental workflow for biological evaluation.

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## References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. 2,2',4'-Trihydroxychalcone | C<sub>15</sub>H<sub>12</sub>O<sub>4</sub> | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,2'-Trihydroxy-5'-methyl chalcone | C<sub>16</sub>H<sub>14</sub>O<sub>4</sub> | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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